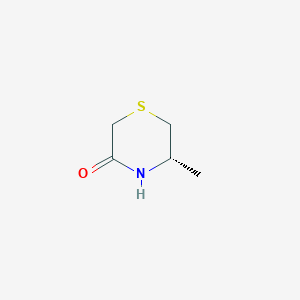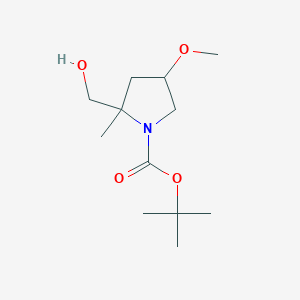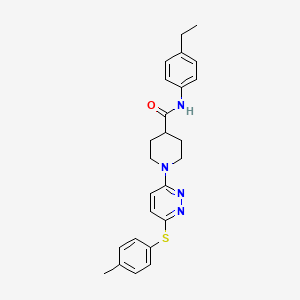
N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine, also known as DPP6, is a chemical compound that has been widely studied for its potential applications in scientific research. DPP6 is a small molecule that has been shown to have a range of effects on the biochemical and physiological processes of living organisms. In
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
Pyrimidine derivatives have been explored for their anticancer properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, showing promising results as anticancer agents (Rahmouni et al., 2016). Additionally, the synthesis of new compounds with potential anti-inflammatory and analgesic activities highlights the therapeutic potential of pyrimidine derivatives in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).
Antimicrobial and Antifungal Effects
The synthesis of pyrimidine derivatives has also been directed towards antimicrobial and antifungal applications. Some compounds have demonstrated significant antibacterial activity, indicating their potential use in combating microbial infections (Bondock et al., 2008). Moreover, certain pyrimidin-2-amine derivatives have shown antifungal effects against critical types of fungi, suggesting their utility in antifungal therapies (Jafar et al., 2017).
Chemical Synthesis and Structural Analysis
Beyond biological activities, pyrimidine derivatives are pivotal in chemical synthesis and structural analysis. The development of methods for the synthesis of complex pyrimidine-based heterocycles has been explored, with applications in creating new materials and molecules for further research (Kaping et al., 2020). Structural analyses, including crystallography and density functional theory (DFT) studies, provide insight into the molecular and electronic structure of pyrimidine compounds, aiding in the design of molecules with desired properties (Murugavel et al., 2014).
Propiedades
IUPAC Name |
N,N-dimethyl-4-(4-phenylpiperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N5/c1-23(2)16-21-14(17(18,19)20)12-15(22-16)25-10-8-24(9-11-25)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFFBTKXQSISHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2755057.png)
![2-[(2-chloroacetyl)-methylamino]-N-cyclopropylacetamide](/img/structure/B2755058.png)


![5-bromo-2-chloro-N-cyclopropyl-N-[1-(pyridin-2-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2755064.png)


![4-Chloro-2-(7-methoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2755070.png)
![5-[(2R,4S)-4-Methoxy-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2755072.png)


